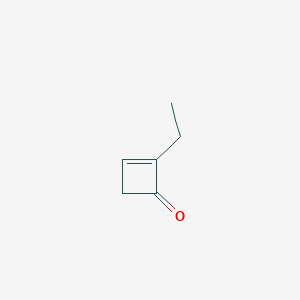![molecular formula C22H18S2 B14356774 1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene CAS No. 90690-57-6](/img/structure/B14356774.png)
1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene is an organic compound characterized by the presence of disulfide linkages and alkyne groups. This compound is notable for its unique structure, which includes two benzene rings connected by a disulfide bridge and pent-3-en-1-yne groups. The presence of both alkyne and disulfide functionalities makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene typically involves the following steps:
Formation of the Disulfide Bridge: The initial step involves the formation of the disulfide bridge. This can be achieved by the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Introduction of Alkyne Groups: The next step involves the introduction of alkyne groups. This can be done through Sonogashira coupling reactions, where terminal alkynes are coupled with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the disulfide-bridged benzene rings with the pent-3-en-1-yne groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The alkyne groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential applications in the study of disulfide bond formation and cleavage in proteins. It can be used as a model compound to understand the behavior of disulfide bonds in biological systems.
Medicine: Investigated for its potential use in drug delivery systems. The disulfide bridge can be cleaved under reducing conditions, allowing for the controlled release of therapeutic agents.
Industry: Used in the development of new materials with unique properties. The presence of both alkyne and disulfide functionalities can impart desirable characteristics to polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene involves the interaction of its functional groups with various molecular targets. The disulfide bridge can undergo redox reactions, leading to the formation or cleavage of disulfide bonds. The alkyne groups can participate in nucleophilic addition or substitution reactions, allowing for the modification of the compound’s structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene: Unique due to the presence of both disulfide and alkyne functionalities.
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]diphenyl: Similar structure but with phenyl groups instead of benzene rings.
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzoate: Contains benzoate groups instead of benzene rings.
Uniqueness
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene is unique due to its combination of disulfide and alkyne functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
90690-57-6 |
|---|---|
Fórmula molecular |
C22H18S2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
5-(3-phenylpent-2-en-4-ynyldisulfanyl)pent-3-en-1-yn-3-ylbenzene |
InChI |
InChI=1S/C22H18S2/c1-3-19(21-11-7-5-8-12-21)15-17-23-24-18-16-20(4-2)22-13-9-6-10-14-22/h1-2,5-16H,17-18H2 |
Clave InChI |
JOJNSXYRDJARMB-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=CCSSCC=C(C#C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


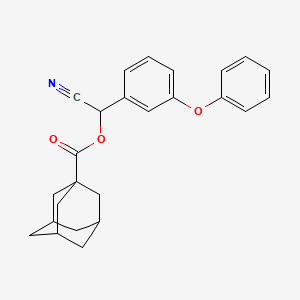
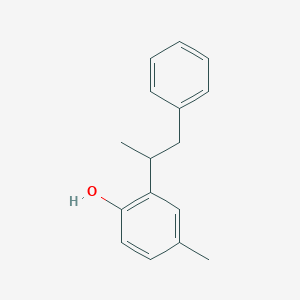

![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
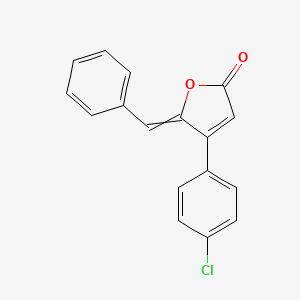
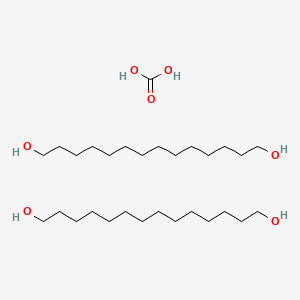
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
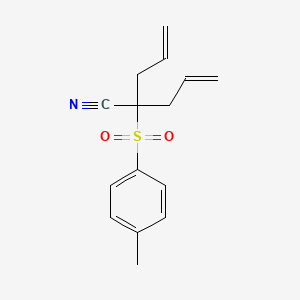

![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
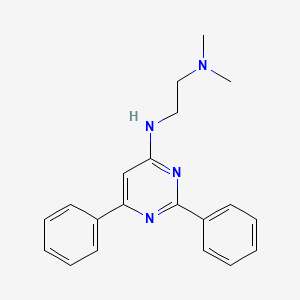

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
